REACTION_SMILES
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[C:42](=[O:43])([OH:44])[O-:45].[CH3:15][CH2:16][O:17][C:18]([CH3:19])=[O:20].[CH3:21][CH2:22][CH2:23][CH2:24][CH2:25][CH3:26].[CH3:37][CH2:38][O:39][CH2:40][CH3:41].[Cl:34][CH2:35][Cl:36].[F:1][C:2]([CH2:3][CH:4]([CH2:5][OH:6])[CH2:7][C:8]([F:9])([F:10])[F:11])([F:12])[F:13].[Na+:32].[Na+:33].[Na+:46].[OH2:14].[S:27]([O-:28])([O-:29])(=[O:30])=[S:31]>>[F:1][C:2]([CH2:3][CH:4]([CH:5]=[O:6])[CH2:7][C:8]([F:9])([F:10])[F:11])([F:12])[F:13]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
O=C([O-])O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC(C)=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
OCC(CC(F)(F)F)CC(F)(F)F
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
O=S([O-])([O-])=S
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=S([O-])([O-])=S
|
Name
|
|
Type
|
product
|
Smiles
|
O=CC(CC(F)(F)F)CC(F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |